3-Methoxy-2-methyl-6-nitro-1,1'-biphenyl
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Overview
Description
3-Methoxy-2-methyl-6-nitro-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. This particular compound is characterized by the presence of a methoxy group (-OCH₃), a methyl group (-CH₃), and a nitro group (-NO₂) attached to the biphenyl structure. These functional groups impart unique chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-methyl-6-nitro-1,1’-biphenyl can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and a boronic acid derivative to form the biphenyl linkage. The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing biphenyl derivatives .
Industrial Production Methods
Industrial production of biphenyl derivatives, including 3-Methoxy-2-methyl-6-nitro-1,1’-biphenyl, often involves large-scale Suzuki–Miyaura coupling reactions. These reactions are optimized for high yield and efficiency, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-methyl-6-nitro-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl compounds, it can undergo electrophilic substitution reactions due to the presence of the benzene rings.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are typically employed.
Major Products Formed
Electrophilic Substitution: Halogenated or nitrated biphenyl derivatives.
Reduction: Amino-substituted biphenyl derivatives.
Oxidation: Carboxylated biphenyl derivatives.
Scientific Research Applications
3-Methoxy-2-methyl-6-nitro-1,1’-biphenyl has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methoxy-2-methyl-6-nitro-1,1’-biphenyl involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to various biological effects, such as enzyme inhibition or activation . The methoxy and methyl groups also contribute to the compound’s overall reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Methoxy-2-methyl-6-nitro-1,1’-biphenyl is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
249277-75-6 |
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Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
1-methoxy-2-methyl-4-nitro-3-phenylbenzene |
InChI |
InChI=1S/C14H13NO3/c1-10-13(18-2)9-8-12(15(16)17)14(10)11-6-4-3-5-7-11/h3-9H,1-2H3 |
InChI Key |
SPRJSMQWXFGFSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C2=CC=CC=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
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